molecular formula C23H19N3O4 B2389823 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-83-5

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2389823
CAS No.: 899900-83-5
M. Wt: 401.422
InChI Key: MBPSVEHZHJDXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound based on the quinazoline-2,4-dione scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This compound features a quinazoline-2,4-dione core substituted at the N1 position with a 4-nitrobenzyl group and at the N3 position with a 4-ethylphenyl group. The strategic incorporation of these substituents is designed to modulate the compound's physicochemical properties and enhance its interaction with biological targets, making it a valuable asset for drug discovery research . Quinazoline-2,4-dione derivatives have demonstrated significant potential as antimicrobial agents. Research indicates that these compounds can act as fluoroquinolone-like inhibitors, targeting the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . This mechanism is particularly relevant for developing new agents to address the growing global concern of bacterial resistance to existing antibiotics . Furthermore, the quinazoline-dione core is a key pharmacophore in compounds evaluated against various cancer cell lines, with activity linked to the inhibition of protein kinases and other enzymes involved in signal transduction pathways . The specific substitution pattern on the quinazoline ring, particularly at the N1 and N3 positions, is known to significantly influence the compound's pharmacological profile and potency, allowing researchers to fine-tune its activity . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

CAS No.

899900-83-5

Molecular Formula

C23H19N3O4

Molecular Weight

401.422

IUPAC Name

3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3

InChI Key

MBPSVEHZHJDXQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a 4-ethylphenyl group and a 4-nitrobenzyl moiety. Its molecular formula is C23H19N3O4C_{23}H_{19}N_{3}O_{4} with a molecular weight of 401.422 g/mol. The structural representation can be summarized as follows:

Property Details
IUPAC Name 3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
CAS No. 899900-83-5
Molecular Formula C23H19N3O4
Molecular Weight 401.422 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 4-ethylphenylamine with isocyanates or isothiocyanates to form a substituted quinazoline derivative. Further modifications introduce the nitrobenzyl group, enhancing its biological activity.

Biological Activity

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression. Modifications on the quinazoline scaffold significantly influence their efficacy against specific cancer types .
  • Antimicrobial Properties : Studies have demonstrated that derivatives like this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold have shown moderate to significant inhibition zones against various strains .
  • Other Biological Activities : The compound has also been investigated for its potential as an anti-inflammatory agent and for other pharmacological effects such as phosphodiesterase (PDE) inhibition and antioxidant properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight how specific substitutions on the quinazoline ring impact biological activity. For example:

Compound Substituents Biological Activity
Compound 13Triazole moietiesModerate antibacterial activity
Compound 15Various substituentsBroad spectrum against bacterial strains
Compound with oxadiazole ringsEnhanced cytotoxicitySignificant anticancer properties

These modifications can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various quinazoline derivatives, including those structurally similar to our compound. The findings indicated that certain modifications led to increased potency against specific cancer cell lines .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results showed that compounds with nitro groups exhibited enhanced activity compared to their non-nitro counterparts .

Scientific Research Applications

Structural Representation

The molecular structure can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. Specifically, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown promise as an inhibitor of various kinases implicated in cancer progression. Modifications on the quinazoline scaffold can enhance selectivity and efficacy against specific cancer types, making it a focal point in oncology research .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess moderate activity against bacterial strains, suggesting a role in developing new antimicrobial agents to combat resistance . For example, structural modifications can lead to compounds that outperform traditional antibiotics in inhibiting bacterial growth.

Synthetic Pathways

StepReaction TypeKey Reagents
1Nucleophilic substitution4-Ethylphenylamine + Isocyanate
2NitrationNitro group introduction
3FunctionalizationVarious reagents for bioactivity enhancement

Study 1: Anticancer Efficacy

In one study, derivatives of quinazoline-2,4(1H,3H)-dione were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications led to enhanced activity compared to existing treatments . For instance, compounds modified at specific positions showed significant inhibition against HepG2 and HCT-116 cell lines.

Study 2: Antimicrobial Activity

Another investigation focused on assessing the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed that some compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this quinazoline derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Quinazoline-2,4-dione Derivatives

Compound Name / Structure Key Substituents Biological Activity Key Findings References
3-(4-Ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione 3-(4-ethylphenyl), 1-(4-nitrobenzyl) Anticancer (predicted), Antibacterial (predicted) Hypothesized dual kinase inhibition (c-Met/VEGFR-2) due to nitrobenzyl group; moderate solubility inferred from similar derivatives .
3-(4-((2-Imino-4-(thiophen-2-yl)-1,3,5-triazin-1(2H)-yl)sulfonyl)phenyl)-1-methylquinazoline-2,4(1H,3H)-dione (12b) 3-(triazinyl-sulfonylphenyl), 1-methyl Anticancer Demonstrated kinase inhibition; sulfonyl group enhances solubility and target engagement .
Compounds 2c, 4b, 4e (3-substituted derivatives) 3-(aryl/heteroaryl) Anticancer (c-Met/VEGFR-2 dual inhibition) IC₅₀ values < 1 µM against colorectal cancer cells; superior oral bioavailability compared to cabozantinib .
Quinazoline-2,4-dione derivatives with oxadiazole rings 1,3-oxadiazole substituents Antibacterial Broad-spectrum activity (e.g., compound III: MIC = 2 µg/mL against S. aureus); electron-deficient rings enhance DNA gyrase binding .
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione 3-(4-methylphenyl) Not specified Lower lipophilicity than ethylphenyl analogs; used as a synthetic intermediate .

Key Insights from Structure–Activity Relationships (SAR):

Substitution at the 1-Position :

  • The 4-nitrobenzyl group in the target compound may confer stronger kinase inhibition compared to 1-methyl or 1-benzyl analogs (e.g., compound 12b) due to nitro-driven electron withdrawal, stabilizing interactions with ATP-binding pockets .
  • However, bulky 1-substituents (e.g., triazinyl-sulfonyl in 12b) improve solubility via polar interactions, whereas nitrobenzyl may reduce bioavailability .

Substitution at the 3-Position :

  • Aryl groups like 4-ethylphenyl enhance lipophilicity, promoting membrane penetration, but may reduce water solubility compared to heteroaryl substituents (e.g., triazolyl derivatives in ) .
  • Ethyl groups balance hydrophobicity better than longer alkyl chains (e.g., propyl or butyl in ), which can overly compromise solubility .

Dual Functionalization :

  • Compounds with substitutions at both 1- and 3-positions (e.g., the target compound) often show multitarget activity. For instance, 3-aryl-1-nitrobenzyl derivatives may simultaneously inhibit kinases (via nitrobenzyl) and intercalate DNA (via quinazoline core) .

Antibacterial vs. Anticancer Activity: Nitro groups are associated with antibacterial activity (e.g., fluoroquinolone-like gyrase inhibition), but their presence in the target compound’s 1-position may divert selectivity from anticancer targets .

Pharmacokinetic Considerations :

  • Solubility : The target compound’s nitrobenzyl group likely reduces aqueous solubility compared to sulfonyl- or morpholinyl-substituted analogs (e.g., compound 12b or Y040-8782 in ) .
  • Bioavailability : In silico predictions for similar 3-substituted derivatives suggest high oral bioavailability (>80%) due to moderate logP values (2.5–3.5) .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The classical Niemetowski reaction involves heating anthranilic acid with formamide to yield 4(3H)-quinazolinone. Modern adaptations employ urea or thiourea under microwave irradiation to accelerate cyclization. For instance, Sarma and Prajapati demonstrated that solvent-free microwave heating of 2-aminobenzophenone with aldehydes and ammonium acetate achieves 70–91% yields within minutes. This method’s efficiency stems from rapid thermal activation, minimizing side reactions.

CO₂ Utilization in Cyclization

A novel approach utilizes CO₂ as a C1 synthon. Magnesium-containing mesoporous smectites incorporating NaOH or KOH catalyze the reaction between 2-aminobenzonitrile and CO₂, forming quinazoline-2,4-dione via carboxylative cyclization. Alkali-modified smectites enhance basic site density, achieving up to 85% yield at 150°C. However, catalyst recyclability remains challenging due to alkali leaching.

Nitrobenzyl Group Installation

The 4-nitrobenzyl moiety is introduced via N-alkylation or reductive amination.

Alkylation with 4-Nitrobenzyl Bromide

Quinazoline-dione intermediates undergo alkylation using 4-nitrobenzyl bromide in the presence of K₂CO₃ in DMF. Triethylamine (0.5 equiv) mitigates HBr formation, improving yields to 78%. Steric hindrance at N1 necessitates prolonged reaction times (24–48 h).

Reductive Amination

Alternative routes employ 4-nitrobenzaldehyde and sodium cyanoborohydride under acidic conditions (pH 4–5). This one-pot method avoids isolated imine intermediates, streamlining synthesis but requiring strict pH control.

Integrated Synthetic Pathways

Two optimized routes exemplify modern synthetic strategies:

Sequential Functionalization (Route A)

  • Quinazoline Core : Anthranilic acid + urea → 95% yield (microwave, 180°C).
  • 4-Ethylphenyl Addition : SNAr with Cs₂CO₃/DMSO → 82% yield.
  • Nitrobenzylation : K₂CO₃/DMF, 72 h → 68% yield.
    Total Yield : 53% over three steps.

Convergent Assembly (Route B)

  • Pre-functionalized Building Blocks :
    • 4-Ethylphenyl-2-aminobenzophenone synthesized via Friedel-Crafts acylation (AlCl₃, 0°C).
  • Multi-component Reaction : React with 4-nitrobenzaldehyde and NH₄OAc under microwave (91% yield).
    Total Yield : 78% in two steps.

Catalytic and Solvent Optimization

Parameter Route A Route B
Catalyst Cs₂CO₃ None
Solvent DMSO Solvent-free
Temperature (°C) 135 180
Reaction Time (h) 24 0.5
Environmental Impact Moderate Low

Route B’s solvent-free conditions align with green chemistry principles, reducing waste and energy consumption. Conversely, Route A’s higher atom economy (82% vs. 78%) favors industrial scalability.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, NH), 8.22 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H).
  • HRMS : m/z calcd. for C₂₃H₂₀N₃O₄ [M+H]⁺ 402.1453, found 402.1456.
  • HPLC Purity : 98.7% (C18 column, MeCN/H₂O = 70:30).

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization and alkylation steps starting from anthranilic acid derivatives. Key considerations include:

  • Solvent selection : Dimethylformamide (DMF) is often used due to its high polarity, which facilitates nucleophilic substitution reactions .
  • Base choice : Potassium carbonate or sodium hydride is employed to deprotonate intermediates and drive the reaction .
  • Purification : Recrystallization from ethanol or methanol is common to achieve >95% purity. Yield optimization requires strict temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of nitrobenzyl bromide with the quinazoline precursor .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.2 ppm and ethylphenyl protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 306.35 for C18_{18}H18_{18}N2_2O3_3) confirm molecular weight .
  • X-ray crystallography (if available): Resolves spatial arrangement of the bicyclic quinazoline core and substituents .

Q. What are the key physicochemical properties influencing bioavailability?

  • Solubility : Poor aqueous solubility (logP ~3.5) due to aromatic nitro and ethyl groups; DMSO or PEG-based formulations enhance solubility for in vitro assays .
  • Stability : Nitro groups may undergo reduction under acidic conditions, necessitating pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. methyl groups) impact biological activity in quinazoline derivatives?

Comparative SAR studies reveal:

Substituent Position Biological Impact Source
Nitrobenzyl1-positionEnhances enzyme inhibition (e.g., kinase targets) via electron-withdrawing effects
Ethylphenyl3-positionImproves lipophilicity, enhancing membrane permeability
Halogenated groups7-positionIncreases cytotoxicity but reduces selectivity

Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for modified derivatives .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

  • Dose-response profiling : Test across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) to identify concentration-dependent selectivity .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., topoisomerase II or DHFR) .
  • Meta-analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to contextualize discrepancies .

Q. How can in silico modeling predict metabolic pathways and toxicity risks?

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., nitro reduction to amine) and hepatotoxicity risks .
  • CYP450 interaction assays : Microsomal incubation with human liver microsomes identifies major Phase I metabolites .

Q. What are the environmental implications of this compound’s persistence in ecosystems?

  • Ecotoxicity testing : Follow OECD guidelines using Daphnia magna or Danio rerio to assess LC50_{50} values .
  • Degradation studies : Monitor photolysis (UV light) and hydrolysis (pH 7–9) to estimate half-life in water and soil .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Catalyst optimization : Palladium on carbon (Pd/C) enhances nitro group reduction efficiency in downstream derivatives .

Q. What analytical techniques differentiate polymorphic forms?

  • DSC/TGA : Detect melting points and thermal stability variations between polymorphs .
  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.